N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (molecular formula: C₂₃H₂₃N₂O₃S; molecular weight: 413.51 g/mol) is a sulfamoyl-substituted benzamide derivative. Its structure features:
- A benzamide core with a sulfamoyl group (-SO₂N-) at the 4-position.
- A methyl(phenyl)amine substituent on the sulfamoyl group.
- A 2-ethylphenyl group attached to the benzamide nitrogen.
This compound’s structural motifs are associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as observed in related analogs .
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-17-9-7-8-12-21(17)23-22(25)18-13-15-20(16-14-18)28(26,27)24(2)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKOWXCUMGDRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves the reaction of 2-ethylphenylamine with 4-(methyl(phenyl)sulfamoyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group plays a crucial role in this interaction, as it can form hydrogen bonds or electrostatic interactions with the target molecules. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Fluorinated analogs (e.g., ) exhibit improved solubility due to polar substituents.
- Thiazole or oxadiazole-containing derivatives (e.g., ) may enhance metabolic stability and target specificity.
Anticancer Activity:
- Capmatinib (): A c-Met inhibitor with a benzamide core and imidazo-triazine substituent. The target compound’s 2-ethylphenyl group may offer distinct binding interactions compared to capmatinib’s fluorophenyl and heterocyclic moieties .
- 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide (): Exhibits antifungal activity, suggesting sulfamoyl benzamides can target microbial pathways. The target compound’s methyl(phenyl)sulfamoyl group may confer broader kinase inhibition .
Antimicrobial Activity:
Biological Activity
N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is a member of the sulfonamide class, characterized by the presence of a sulfonamide group attached to a benzamide structure. The compound can be synthesized through the reaction of 2-ethylphenylamine with 4-(methyl(phenyl)sulfamoyl)benzoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Biological Activity Overview
Research indicates that compounds within the benzamide and sulfonamide classes exhibit a range of biological activities, including:
- Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, primarily through inhibition of bacterial folic acid synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways critical for various diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to their inhibition or modulation. This interaction is crucial for its potential therapeutic effects against various diseases .
Anticancer Activity
A study evaluating various benzamide derivatives, including this compound, reported significant inhibitory effects on cancer cell lines. For instance, compounds similar in structure showed IC50 values comparable to established anticancer drugs like doxorubicin .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 5.85 |
| Similar Benzamide Derivative | A549 | 3.0 |
Antimicrobial Activity
The antimicrobial potential was assessed against various bacterial strains. The presence of the sulfonamide group was pivotal in exhibiting antibacterial activity through competitive inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can enhance potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substituting different alkyl groups on the sulfonamide | Increased antibacterial potency |
| Altering the position of the ethyl group on the phenyl ring | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
